

A Technical Guide to the Physical Properties of 1,3-Distearin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, also known as Glyceryl **1,3-**distearate, is a diacylglycerol composed of a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions. This lipid is of significant interest in pharmaceutical sciences, particularly as a key intermediate in the synthesis of structured triglycerides and as a component in lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its defined chemical structure and physical properties, including its melting behavior and solubility, are critical for the formulation development, stability, and bioavailability of therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,3-Distearin**, detailed experimental methodologies for their determination, and visualizations of relevant experimental and synthetic workflows.

Physicochemical Properties

The fundamental physical and chemical characteristics of **1,3-Distearin** are summarized below. These properties are crucial for its application in pharmaceutical formulations and as a starting material in chemical synthesis.

General and Chemical Properties



Property	Value	Reference(s)
Chemical Name	(2-hydroxy-3- octadecanoyloxypropyl) octadecanoate	
Synonyms	1,3-Distearoylglycerol, Glycerol 1,3-distearate, DG(18:0/0:0/18:0)	[1][2][3]
CAS Number	504-40-5	[1][2][3][4]
Molecular Formula	Сз9Н76О5	[1][2][3][4]
Molecular Weight	625.02 g/mol	[3][4][5][6]
Appearance	White to Off-White Solid	[7]
Purity	Typically >98%	[1][2]

Thermal and Physical Properties

Property	Value	Reference(s)
Melting Point	78.5-79 °C	[7]
Boiling Point	669.6 ± 22.0 °C (Predicted)	[7]
Density	0.923 ± 0.06 g/cm ³ (Predicted)	[7]
Storage Temperature	-20°C	[1][4][8]

Solubility Data

The solubility of **1,3-Distearin** in various solvents is a critical parameter for its processing, purification, and formulation.



Solvent	Solubility	Reference(s)
Dimethylformamide (DMF)	20 mg/mL	[1][2]
Dimethyl Sulfoxide (DMSO)	30 mg/mL	[1][2]
Chloroform	Slightly Soluble	[7]
Dichloromethane	Soluble	
Methanol	Slightly Soluble (Heated)	[7]
Ethanol	0.25 mg/mL	[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2)	0.7 mg/mL	[1][2]

Experimental Protocols

Detailed methodologies for determining the key physical properties of **1,3-Distearin** are provided below. These protocols are based on standard analytical techniques for lipid characterization.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

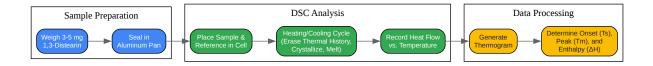
Objective: To determine the precise melting point and melting enthalpy of **1,3-Distearin**.

Methodology:

- Sample Preparation: Accurately weigh 3-5 mg of 1,3-Distearin into a standard aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:



- Equilibrate the sample at 25°C.
- Heat the sample to 100°C at a constant rate of 10°C/min to erase thermal history.
- Hold for 5 minutes at 100°C.
- Cool the sample to -50°C at a rate of 10°C/min to induce crystallization.
- Hold for 5 minutes at -50°C.
- Heat the sample from -50°C to 100°C at a rate of 5-10°C/min to record the melting endotherm.
- Data Analysis: The melting point is determined as the peak temperature of the melting endotherm. The onset temperature and the area under the peak (melting enthalpy) are also calculated using the instrument's software.



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Workflow for Melting Point Determination using DSC.

Equilibrium Solubility Determination

This protocol determines the saturation solubility of **1,3-Distearin** in a given solvent.

Objective: To quantify the maximum concentration of **1,3-Distearin** that can be dissolved in a specific solvent at a controlled temperature.

Methodology:

 Preparation: Add an excess amount of 1,3-Distearin to a known volume of the selected solvent in a sealed glass vial.[1]



- Equilibration: Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for 48-72 hours to ensure equilibrium is reached.[1]
- Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[1]
- Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution).
- Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of
 1,3-Distearin using an appropriate analytical method, such as High-Performance Liquid
 Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Gas
 Chromatography (GC) after derivatization.
- Confirmation: The equilibrium is confirmed if solubility values from samples taken at two consecutive time points (e.g., 48 and 72 hours) are within 5-10% of each other.[1]

Crystal Structure Analysis by X-ray Diffraction (XRD)

XRD is a powerful technique for investigating the crystalline structure and polymorphism of solid materials.

Objective: To characterize the crystal lattice and polymorphic form of solid **1,3-Distearin**.

Methodology:

- Sample Preparation: A fine powder of 1,3-Distearin is packed into a sample holder or a
 glass capillary tube.
- Instrument Setup: The sample is placed in a powder diffractometer.
- Data Collection: A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The sample is rotated while the detector scans a range of 2θ angles (e.g., 2° to 40°) to measure the intensity of the diffracted X-rays.[8][9]
- Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The
 positions of the diffraction peaks (Bragg peaks) are used to determine the unit cell



dimensions and crystal system. The pattern is compared with reference data from crystallographic databases to identify the polymorphic form.[6][10]

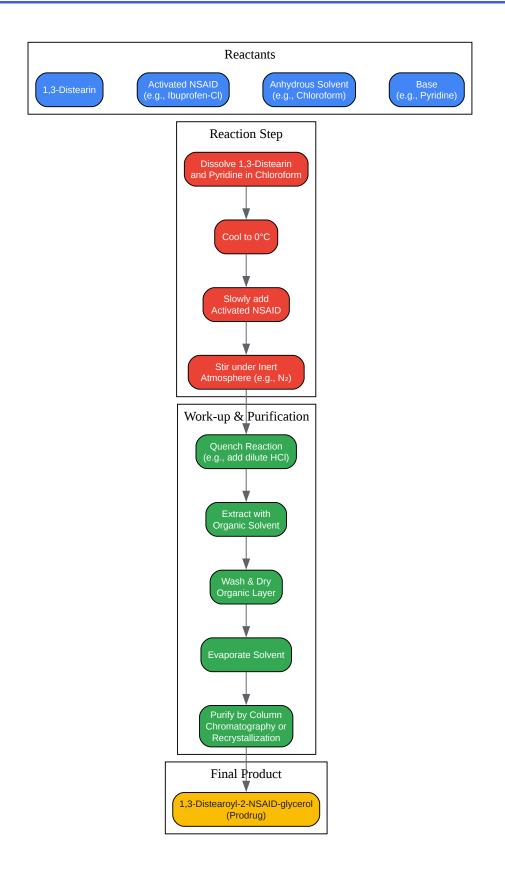
Application in Synthesis

1,3-Distearin is a valuable precursor for the synthesis of structured lipids, including pharmacologically active prodrugs. The free hydroxyl group at the sn-2 position serves as a reactive site for esterification.

Workflow for Prodrug Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a triacylglycerol prodrug from **1,3-Distearin**, where a non-steroidal anti-inflammatory drug (NSAID) is attached at the sn-2 position.





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Generalized workflow for synthesizing a TAG prodrug from **1,3-Distearin**.



Conclusion

1,3-Distearin possesses well-defined physical properties that are essential for its role in pharmaceutical development. Its high melting point contributes to the formation of stable solid lipid matrices, while its solubility characteristics dictate the choice of solvents for processing and formulation. The availability of a reactive hydroxyl group makes it a versatile building block for the synthesis of more complex, functionalized lipids such as prodrugs designed to enhance the therapeutic profile of active pharmaceutical ingredients. The standardized protocols provided herein serve as a reliable basis for the accurate characterization of **1,3-Distearin**, ensuring reproducibility and quality control in research and drug development settings.

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